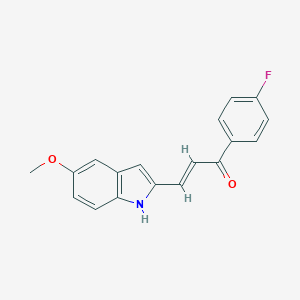![molecular formula C15H17N5OS B499009 {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE](/img/structure/B499009.png)
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a furan ring, and an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with nitriles under mild conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the tetrazole ring.
Formation of the Furan Ring: The furan ring is synthesized separately through a cyclization reaction involving furfural and an appropriate diene.
Coupling of the Furan and Tetrazole Derivatives: The final step involves coupling the furan derivative with the tetrazole derivative using a suitable linker, such as an ethanamine backbone, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated tetrazole derivatives.
科学的研究の応用
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The furan ring provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone
- 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide
- Di(1H-tetrazol-5-yl)methanone oxime
Uniqueness
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE is unique due to its combination of a tetrazole ring and a furan ring, which provides a distinct set of chemical properties and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
特性
分子式 |
C15H17N5OS |
|---|---|
分子量 |
315.4g/mol |
IUPAC名 |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(5-phenylfuran-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H17N5OS/c1-20-15(17-18-19-20)22-10-9-16-11-13-7-8-14(21-13)12-5-3-2-4-6-12/h2-8,16H,9-11H2,1H3 |
InChIキー |
CBIUJUQOAUFVIK-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=CC=C3 |
正規SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2-ethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498935.png)
![3-(2,5-dimethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498937.png)


![2-[4-Acetyl-5-(4-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-3,6-dichloropyridine](/img/structure/B498941.png)
![2-[3-Acetyl-5-(3,6-dichloro-2-pyridinyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B498942.png)
![4,6-dichloro-1-methyl-3-[5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone](/img/structure/B498945.png)


![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)
